molecular formula C19H21N5O2 B2515841 N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 922062-17-7

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Cat. No. B2515841
CAS RN: 922062-17-7
M. Wt: 351.41
InChI Key: NPQYOXOWEWNVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin derivatives has been explored in various studies. In one approach, novel carboxamides were prepared from methyl 3-amino-1H-pyrazole-4-carboxylate and methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate through a process involving cyclocondensation, hydrolysis of the ester, and amidation mediated by bis(pentafluorophenyl) carbonate (BPC) . Another study outlined the synthesis of pyrazolo[3,4-d]pyrimidine and related derivatives using a condensation reaction of 4-methylbenzenesulfonylhydrazide with various substrates, followed by cyclocondensation with different reagents such as urea, thiourea, and hydrazine hydrate analogues . Additionally, intramolecular cyclization and [3+2] cycloaddition reactions were employed to synthesize isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives . Furthermore, pyrazolo[3,4-d][1,3]oxazin-4-ones were synthesized by hydrolysis and acetylation reactions, which were then converted into various pyrazolo[3,4-d]pyrimidin-4-ones through reactions with different nucleophiles .

Molecular Structure Analysis

The molecular structure of these pyrazolo[3,4-d]pyrimidin derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The X-ray crystallographic data supported the structure of one of the synthesized compounds, confirming the molecular framework . The structural diversity of these compounds is further enhanced by the introduction of various substituents at different positions on the pyrazolo[3,4-d]pyrimidin core, which can significantly influence their biological activity .

Chemical Reactions Analysis

The chemical reactivity of the pyrazolo[3,4-d]pyrimidin derivatives is highlighted by their ability to undergo various chemical transformations. These include cyclocondensation reactions to form the core structure, amidation to introduce amide functionalities, and [3+2] cycloaddition reactions to generate isoxazolines and isoxazoles . The versatility of these compounds is further demonstrated by their reactivity with nucleophiles such as hydroxylamine, urea, and aromatic amines to afford a range of pyrazolo[3,4-d]pyrimidin-4-ones with different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidin derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their biological activity and pharmacokinetic profile. For instance, the introduction of a tert-butoxycarbonyl group can provide protection for amino functionalities during synthesis, which can later be removed to yield the active compound . The presence of various substituents can also affect the solubility, stability, and binding affinity of these compounds to biological targets .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide belongs to a broader class of pyrazolopyrimidines, which have been synthesized and evaluated for various biological activities. A notable study involves the synthesis of novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through a series of reactions starting from aminopyrazole and evaluated for cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, as well as for their ability to inhibit 5-lipoxygenase, indicating their potential in cancer and inflammation-related research (Rahmouni et al., 2016).

Anticancer Activity

Another study focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for anticancer activity. These derivatives showed significant inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. The study highlights the potential of pyrazolopyrimidine derivatives in the development of new anticancer agents (Abdellatif et al., 2014).

Cytotoxicity and Antimicrobial Activities

Further research into the pyrazolo[1,5-a]pyrimidine derivatives synthesized from 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides revealed their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates their potential use in developing treatments for various cancers (Hassan et al., 2014).

Solid-Phase Synthetic Method

A novel approach for synthesizing N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives via a solid-phase synthetic method was explored. This method utilizes the biologically active 1-aryl-1H-pyrazolo[3,4-d]pyrimidine scaffold to build a compound library, showcasing the versatility and potential for high-throughput production of pyrazolopyrimidine derivatives (Heo & Jeon, 2017).

properties

IUPAC Name

N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-4-2-3-5-15(13)11-23-12-21-17-16(19(23)26)10-22-24(17)9-8-20-18(25)14-6-7-14/h2-5,10,12,14H,6-9,11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPQYOXOWEWNVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.